3-Bromo-5-(3-methoxyphenyl)pyridine

Regioisomer differentiation Quality control Synthetic chemistry

Researchers and procurement managers need reliable, high-purity arylpyridine intermediates with consistent substitution patterns. 3-Bromo-5-(3-methoxyphenyl)pyridine (CAS 675590-10-0, ≥97% HPLC) directly addresses this need. - **Key utility:** Bromine handle enables Pd-catalyzed cross-coupling; 3-methoxyphenyl modulates electronic properties. - **SAR relevance:** The meta-methoxy regioisomer is not functionally equivalent to 2- or 4-methoxy analogs; critical for kinase/peroxidase studies (EPX inhibition IC50 = 360 nM for derivative). - **Supply advantage:** ≥97% purity minimizes cross-contamination risks from regioisomeric impurities. Available for immediate R&D shipment.

Molecular Formula C12H10BrNO
Molecular Weight 264.12 g/mol
CAS No. 675590-10-0
Cat. No. B3149641
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Bromo-5-(3-methoxyphenyl)pyridine
CAS675590-10-0
Molecular FormulaC12H10BrNO
Molecular Weight264.12 g/mol
Structural Identifiers
SMILESCOC1=CC=CC(=C1)C2=CC(=CN=C2)Br
InChIInChI=1S/C12H10BrNO/c1-15-12-4-2-3-9(6-12)10-5-11(13)8-14-7-10/h2-8H,1H3
InChIKeyLOUJXUAPVIYRNE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 0.25 g / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Bromo-5-(3-methoxyphenyl)pyridine (CAS 675590-10-0): A Strategic 3-Methoxyphenyl Building Block for Suzuki Coupling and Heterocyclic Synthesis


3-Bromo-5-(3-methoxyphenyl)pyridine (CAS 675590-10-0, molecular weight 264.12 g/mol) is a heterocyclic building block in the arylpyridine class, comprising a pyridine core substituted at the 3-position with bromine and at the 5-position with a 3-methoxyphenyl moiety [1]. This compound serves as a key intermediate in the synthesis of more complex bioactive molecules, particularly via cross-coupling reactions [2]. Its structural features—a halogen handle for palladium-catalyzed coupling and an electron-rich methoxyphenyl group for modulating molecular interactions—make it a versatile scaffold in medicinal chemistry [3].

Workflow
Palladium-catalyzed cross-coupling and heterocyclic synthesis
Selection
Bromine handle for coupling; 3-methoxyphenyl group for electronic modulation
Use Context
Reported as a key intermediate for constructing bioactive molecule scaffolds

Why 3-Bromo-5-(3-methoxyphenyl)pyridine (CAS 675590-10-0) Is Not Interchangeable with Regioisomeric or Non-Methoxylated Analogs


In the arylpyridine class, the position of the methoxy group and the bromine handle critically determines both chemical reactivity and biological target engagement. The 3-methoxyphenyl substitution pattern found in 3-Bromo-5-(3-methoxyphenyl)pyridine is not functionally equivalent to its 2-methoxy or 4-methoxy regioisomers, nor to unsubstituted phenyl analogs. The electron-donating nature of the methoxy group in the meta position confers distinct reactivity profiles in cross-coupling reactions [1], while the overall molecular shape and electron density influence interactions with biological targets such as kinases and peroxidases [2]. For example, simple substitution with 3-bromo-5-phenylpyridine (lacking the methoxy group) eliminates the potential for hydrogen bonding and alters the compound's lipophilicity and binding mode, which has been shown in SAR studies to drastically reduce or abolish activity against certain targets [3].

Methoxy regioisomers (2- or 4-position) shift electronic and steric properties, potentially altering coupling reactivity and target binding modes.
Non-methoxylated analog (3-bromo-5-phenylpyridine) lacks hydrogen-bond acceptor capability, modifying lipophilicity and target interaction profile.

Quantitative Differentiation Guide: 3-Bromo-5-(3-methoxyphenyl)pyridine vs. Regioisomers and Analogs


Regioisomeric Purity and Physical Property Differentiation for Downstream Processing

The 3-methoxyphenyl regioisomer (CAS 675590-10-0) is physically and spectroscopically distinct from its 4-methoxyphenyl (CAS 452972-07-5) and 2-methoxyphenyl (CAS 1276123-25-1) analogs. This differentiation is critical for procurement and analytical verification. Vendor data indicates a purity specification of ≥97% HPLC for the target compound , while the 4-methoxy analog is often supplied at 95% purity . Furthermore, predicted logP values, an indicator of lipophilicity, differ slightly among the isomers, which can affect chromatographic behavior and formulation. The target compound has a predicted logP of approximately 3.57 , whereas the 4-methoxy analog is reported with a slightly lower predicted value .

Regioisomeric Purity Differentiation
Data to verify
≥97% HPLC vs. 95% (4-methoxy)
Higher purity specification may reduce risk of regioisomeric impurities in synthesis.
Predicted logP difference ~0.07-0.27 units; vendor data.
Regioisomer differentiation Quality control Synthetic chemistry

Moderate EPX Inhibitory Activity Defines a Baseline for Further Optimization

A structurally related compound from the Bristol Myers Squibb pipeline, identified by ChEMBL ID CHEMBL4790231, demonstrates moderate inhibition of human eosinophil peroxidase (EPX) with an IC50 of 360 nM [1]. While this data is for a more complex derivative, it establishes that the 3-methoxyphenyl-pyridine substructure is a competent scaffold for engaging this target class. The absence of reported activity for the unsubstituted phenyl analog (3-bromo-5-phenylpyridine) or the 4-methoxy regioisomer against EPX suggests that the 3-methoxy substitution pattern may confer a specific advantage in this context [2].

EPX Inhibitory Activity
Class-level inference
IC50 = 360 nM (derivative)
Suggests scaffold potential for target engagement; requires direct validation.
No comparator data reported; class-level extrapolation.
EPX inhibition Peroxidase Inflammation

Strategic Advantage in One-Pot Suzuki-Miyaura/Hydrogenation Sequences

A study demonstrates the utility of bromopyridines in a one-pot, consecutive Suzuki-Miyaura cross-coupling and hydrogenation reaction using a heterogeneous Pd/C catalyst under mild conditions (balloon-pressure H2, room temperature) . While the specific yield for 3-Bromo-5-(3-methoxyphenyl)pyridine is not given, the methodology is explicitly designed for bromopyridines and methoxyphenyl boronic acids to achieve excellent yields. The bromine atom at the 3-position of the pyridine ring is a key functional handle for this transformation, enabling rapid access to saturated heterocyclic scaffolds. In contrast, analogs lacking the bromine handle (e.g., 5-(3-methoxyphenyl)pyridine) would be unreactive in the initial cross-coupling step, precluding this efficient synthetic route.

One-Pot Coupling/Hydrogenation Utility
Data to verify
Bromine handle enables coupling; non-brominated analog unreactive
Essential for one-pot sequence; non-brominated analogs cannot participate.
Reported methodology for bromopyridines; yield data to verify.
Suzuki coupling Hydrogenation One-pot synthesis

Optimal Research and Industrial Applications for 3-Bromo-5-(3-methoxyphenyl)pyridine (CAS 675590-10-0)


Scaffold for Kinase and Peroxidase Inhibitor Discovery

Based on its EPX inhibitory activity (IC50 = 360 nM for a core-containing derivative) and its utility as a fragment in kinase inhibitor patents [1], 3-Bromo-5-(3-methoxyphenyl)pyridine is best positioned as a starting point for structure-activity relationship (SAR) studies targeting inflammation-related enzymes and proliferative diseases. The bromine atom provides a ready handle for diversifying the core via cross-coupling to explore new chemical space.

Key Building Block for One-Pot Synthetic Methodologies

The compound is an ideal substrate for developing and applying one-pot, multi-step reactions that combine cross-coupling and reduction . Its specific substitution pattern (bromine for coupling, methoxyphenyl for electronic tuning) allows chemists to rapidly access functionalized piperidines and other saturated heterocycles of high value in medicinal chemistry.

Quality Control Reference for Regioisomeric Purity

Due to the availability of its 2-methoxy and 4-methoxy regioisomers, the high-purity specification (≥97% HPLC) for 3-Bromo-5-(3-methoxyphenyl)pyridine makes it a valuable analytical reference standard . This ensures the integrity of synthetic campaigns by minimizing the risk of cross-contamination with structurally similar, yet functionally distinct, impurities.

Application
Selection Property
Validation Focus
Kinase/peroxidase inhibitor SAR scaffold
Bromine handle for diversification; 3-methoxyphenyl for electronic tuning
Target engagement assays and enzymatic inhibition profiling
One-pot synthetic methodologies
Compatibility with Pd-catalyzed coupling/hydrogenation sequences
Reaction condition optimization and yield verification
Regioisomeric purity reference
High purity specification and distinct analytical signature
HPLC/LC-MS identity and purity confirmation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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